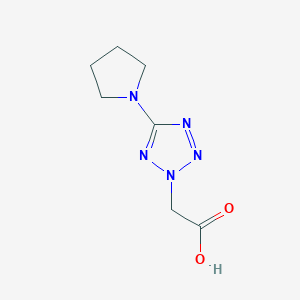
5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular formula of “5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid” is C6H9N5O2 . The structure of the compound was characterized by IR, 1H NMR, 13C NMR, and MS, and its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
Pyrrolidine derivatives have been the subject of extensive research due to their diverse and significant biological, agrochemical, and synthetic applications . For instance, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines as dual-target inhibitors of the enzymes α-glucosidase (AG) and aldose reductase (ALR2) using the double reductive amination reaction .Physical And Chemical Properties Analysis
The molecular weight of “5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid” is 183.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 1 .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to explore pharmacophore space efficiently, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine derivatives, including prolinol and pyrrolizines, have shown selectivity towards biological targets, demonstrating the structural importance of pyrrolidine in drug design. The versatility of pyrrolidine rings, especially their stereochemistry, can lead to different biological profiles of drug candidates, underlining the potential of 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid in drug discovery (Li Petri et al., 2021).
Tetrazole Energetic Metal Complexes
Tetrazole energetic metal complexes (TEMCs) have been studied for their excellent performance and distinctive structure characteristics. Research has focused on synthesis processes with advantages like high yield, easy operation, and less pollution. Altering central metal ions or modifying preparation methods could help in finding TEMCs that meet specific requirements, suggesting that 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid could have applications in developing new energetic materials (Yin-chuan, 2011).
Role in Plant Defense
Pyrroline-5-carboxylate, closely related to pyrrolidine chemistry, plays a role in plant defense against pathogens. The metabolism of this compound is tightly regulated in plants, especially during pathogen infection and abiotic stress. This indicates the potential role of pyrrolidine derivatives in enhancing plant resistance to pathogens and stress, pointing towards the agricultural and biotechnological applications of 5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid (Qamar et al., 2015).
Future Directions
Pyrrolidine derivatives, including “5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid”, have significant potential in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyrrolidine scaffold is also a promising area of study .
properties
IUPAC Name |
2-(5-pyrrolidin-1-yltetrazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c13-6(14)5-12-9-7(8-10-12)11-3-1-2-4-11/h1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYOLTXQDCESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

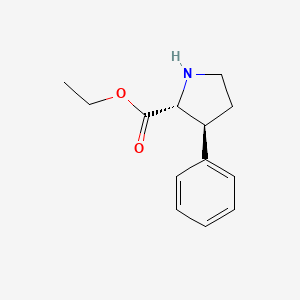

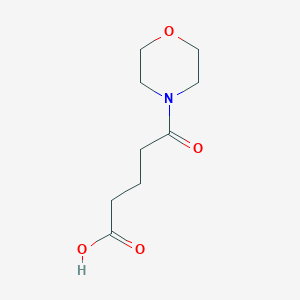
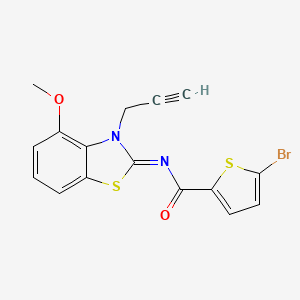
![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)
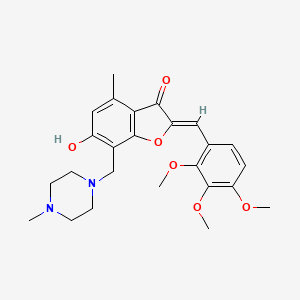
![Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate](/img/structure/B2813071.png)
![2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2813073.png)
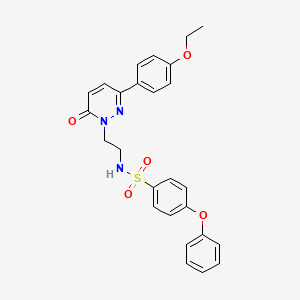
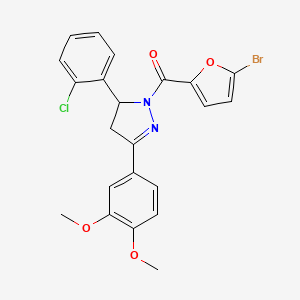
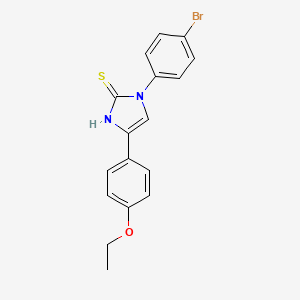
![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)
![Ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2813082.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2813083.png)